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Compound of Interest

1-Chloro-2-methylpropy!
Compound Name:
propionate

Cat. No.: B133828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 1-
chloro-2-methylpropyl propionate. Due to the limited availability of direct experimental data
for this specific compound, this document outlines the predicted spectroscopic properties
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass
spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for
acquiring this data are also provided.

Chemical Structure and Properties

1-Chloro-2-methylpropyl propionate is an ester with the chemical formula C7H13CIO2.[1][2][3]
[4] Its structure consists of a propionate group esterified with a 1-chloro-2-methylpropyl alcohol
moiety.

Table 1: General Properties of 1-Chloro-2-methylpropyl Propionate
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Property Value Reference

1-chloro-2-methylpropyl

IUPAC Name oropionate [1](3]
CAS Number 58304-65-7 [1103114]
Molecular Formula C7H13CIO2 [1112][3][4]
Molecular Weight 164.63 g/mol [1][2][4]
Appearance Liquid (predicted) [3]

Predicted Spectroscopic Data

The following tables summarize the predicted data from key analytical techniques for the
structural elucidation of 1-chloro-2-methylpropyl propionate. These predictions are based on
the analysis of similar chemical structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Spectral Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~6.2 - 6.4 Doublet 1H H-1 (CH-CI)
~2.3-25 Quartet 2H H-4 (CH2-C=0)
~2.1-23 Multiplet 1H H-2 (CH-(CHs)z2)
~1.1-1.2 Triplet 3H H-5 (CHs3-CH?)
~1.0-1.1 Doublet 6H H-3, H-3' (CH(CHs)z2)

Table 3: Predicted 13C NMR Spectral Data (Solvent: CDCIs)
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Chemical Shift (6, ppm) Assignment

~173 C-4 (C=0)

~75 C-1 (CH-CI)

~33 C-2 (CH-(CHs)2)

~21 C-5 (CH2-C=0)

~18 C-3, C-3' (CH(CH3)2)
~9 C-6 (CH3-CH2)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron lonization - EI)

m/z Proposed Fragment
164/166 [M]* (Molecular ion with 35CI/37Cl isotopes)
129 M - CIJ*
93 [CH(CI)CH(CHs)2]*
75 [O=C-O-CH(CN]*
57 [CH3CH2COJ* (Acylium ion)
43 [CH(CH3)2]*
29 [CH3CH2]*
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~2970 Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1180 Strong C-O stretch (ester)
~750 Medium C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural
characterization of 1-chloro-2-methylpropyl propionate.

NMR Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Protocol:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-chloro-2-methylpropyl
propionate in 0.6-0.7 mL of deuterated chloroform (CDClIs).[5] Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional *H NMR spectrum.

o

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

[¢]

[e]

Integrate the signals and determine the chemical shifts relative to TMS.
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e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans.

o Process the data similarly to the *H spectrum.
e 2D NMR (Optional but Recommended):
o Perform COSY (Correlation Spectroscopy) to establish *H-'H coupling relationships.

o Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond *H-13C
correlations.

o Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)
1H-13C correlations, which is crucial for confirming the connectivity of the ester and alkyl
halide moieties.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern to confirm the
elemental composition and connectivity.

Protocol:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a volatile organic solvent such as methanol or acetonitrile.[6]

e Instrumentation: Use a mass spectrometer equipped with an electron ionization (El) source
and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography-mass
spectrometry (GC-MS) can also be employed for sample introduction and separation from
any impurities.

o Data Acquisition:

o Introduce the sample into the ion source.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acquire the mass spectrum over a mass range of m/z 40-200.

o The electron energy for El is typically set at 70 eV.

o Data Analysis:

o lIdentify the molecular ion peak ([M]*), paying attention to the isotopic pattern of chlorine
(3>Cl and 3’Cl in an approximate 3:1 ratio).

o Analyze the fragmentation pattern to identify characteristic losses and fragment ions as
predicted in Table 4.

Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:

o Sample Preparation: As the compound is predicted to be a liquid, a thin film can be prepared
by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.[7]

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically scanned over the range of 4000-400 cm~1.

o Data Analysis:

o Identify the characteristic absorption bands for the ester (C=0 and C-O stretches) and
alkyl halide (C-ClI stretch) functional groups as outlined in Table 5.

Workflow and Visualization
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The logical workflow for the complete structural characterization of 1-chloro-2-methylpropyl
propionate is illustrated in the following diagram.

Workflow for Structural Characterization

Synthesis and Purification

Synthesis of 1-Chloro-2-methylpropyl Propionate

l
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and structural elucidation of 1-chloro-
2-methylpropyl propionate.

This guide provides a comprehensive framework for the structural characterization of 1-chloro-
2-methylpropyl propionate. By following these protocols and comparing the acquired data
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with the predicted values, researchers can confidently determine and confirm the structure of
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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